molecular formula C9H8N2O2S B1528849 4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1484948-42-6

4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1528849
CAS No.: 1484948-42-6
M. Wt: 208.24 g/mol
InChI Key: UYRUHJNDDVCTJA-UHFFFAOYSA-N
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Description

The compound “2-(4-methyl-1,3-thiazol-5-yl)acetic acid” is a related compound . It has a molecular weight of 157.19 .


Synthesis Analysis

Markovich et al. described the synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids . The process involved the transesterification of the corresponding butyl esters of acridone carboxylic acids with 5-(2-hydroxyethyl)-4-methylthiazole in the presence of sodium methoxide as the catalyst .


Physical and Chemical Properties Analysis

The compound “2-(4-methyl-1,3-thiazol-5-yl)acetic acid” has a molecular weight of 157.19 .

Scientific Research Applications

Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), closely related to 4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid, are used in synthesizing constrained heterocyclic γ-amino acids. These acids mimic secondary structures of proteins, including helices and β-sheets, offering potential in protein structure design and drug discovery. A versatile chemical route for synthesizing these acids was developed, utilizing cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate. This method allows the introduction of various lateral chains on the γ-amino acids, enhancing their utility in biochemical research (Mathieu et al., 2015).

Domino Reactions in Organic Synthesis

In a study exploring organic synthesis, a compound structurally similar to this compound was used as a scaffold for creating highly functionalized isoxazoles. These scaffolds are crucial in synthesizing various organic compounds, indicating the potential of related structures in advanced organic chemistry applications (Ruano et al., 2005).

Electropolymerization Studies

Research into electropolymerization involved derivatives of 4-(pyrrol-1-yl)-benzenethiol, which are structurally analogous to this compound. These compounds were used to form self-assembled monolayers on gold, improving the properties of copolymerized poly(pyrrole) layers. This study demonstrates the application of similar compounds in material science, specifically in developing advanced materials with improved electrochemical properties (Schneider et al., 2017).

Safety and Hazards

The safety data sheet for “2-(4-methyl-1,3-thiazol-5-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-8(14-4-11-5)6-2-10-3-7(6)9(12)13/h2-4,10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRUHJNDDVCTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
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4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
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4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
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4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid

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